molecular formula C12H15N3O2 B579260 [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-26-5

[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea

Cat. No.: B579260
CAS No.: 17014-26-5
M. Wt: 233.271
InChI Key: KTHNAJCHORXLFV-ZHCWNNSNSA-N
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Description

[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea is an organic compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are typically formed by the reaction of semicarbazide with aldehydes or ketones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea typically involves the reaction of 4-(o-Methoxyphenyl)-3-buten-2-one with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired semicarbazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the semicarbazone back to the parent ketone or aldehyde.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces oxides or carboxylic acids.

    Reduction: Yields the parent ketone or aldehyde.

    Substitution: Results in substituted derivatives with different functional groups.

Scientific Research Applications

[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the semicarbazone moiety can interact with nucleophilic sites in biological molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea is unique due to its specific semicarbazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with nucleophilic sites makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

17014-26-5

Molecular Formula

C12H15N3O2

Molecular Weight

233.271

IUPAC Name

[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea

InChI

InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)7-8-10-5-3-4-6-11(10)17-2/h3-8H,1-2H3,(H3,13,15,16)/b8-7+,14-9-

InChI Key

KTHNAJCHORXLFV-ZHCWNNSNSA-N

SMILES

CC(=NNC(=O)N)C=CC1=CC=CC=C1OC

Synonyms

4-(o-Methoxyphenyl)-3-buten-2-one semicarbazone

Origin of Product

United States

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